molecular formula C43H51NO14 B13363151 Docetaxel Crotonaldehyde Analog

Docetaxel Crotonaldehyde Analog

Cat. No.: B13363151
M. Wt: 805.9 g/mol
InChI Key: UTQJIGYRDMRGES-XFGYWSMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Docetaxel Crotonaldehyde Analog is a synthetic derivative of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This analog is characterized by its unique molecular structure, which includes a crotonaldehyde moiety. The molecular formula of this compound is C43H51NO14, and it has a molecular weight of 805.9 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Docetaxel Crotonaldehyde Analog involves multiple steps, starting from the basic structure of docetaxelThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Docetaxel Crotonaldehyde Analog undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as amines or esters .

Mechanism of Action

The mechanism of action of Docetaxel Crotonaldehyde Analog involves disrupting the microtubule structures in cancer cells. By binding to microtubules, the compound prevents their normal function, inhibiting cell division and promoting cell death. This mechanism is similar to that of docetaxel, but the presence of the crotonaldehyde moiety may enhance its efficacy or alter its pharmacokinetic properties .

Comparison with Similar Compounds

Uniqueness: Docetaxel Crotonaldehyde Analog is unique due to the presence of the crotonaldehyde moiety, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C43H51NO14

Molecular Weight

805.9 g/mol

IUPAC Name

[(1S,2S,3R,4E,9S)-3-[(E,2S)-2-acetyloxy-1-hydroxy-5-oxopent-3-en-2-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate

InChI

InChI=1S/C43H51NO14/c1-24-29(55-38(52)35(50)32(27-16-11-9-12-17-27)44-39(53)58-40(4,5)6)22-43(54)36(56-37(51)28-18-13-10-14-19-28)31(42(23-46,20-15-21-45)57-26(3)47)25(2)33(48)34(49)30(24)41(43,7)8/h9-21,29,31-32,35-36,46,48,50,54H,22-23H2,1-8H3,(H,44,53)/b20-15+,33-25+/t29-,31+,32-,35+,36-,42+,43+/m0/s1

InChI Key

UTQJIGYRDMRGES-XFGYWSMASA-N

Isomeric SMILES

CC1=C2C(=O)/C(=C(\[C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O)OC(=O)C4=CC=CC=C4)[C@](CO)(/C=C/C=O)OC(=O)C)/C)/O

Canonical SMILES

CC1=C2C(=O)C(=C(C(C(C(C2(C)C)(CC1OC(=O)C(C(C3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O)OC(=O)C4=CC=CC=C4)C(CO)(C=CC=O)OC(=O)C)C)O

Origin of Product

United States

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